molecular formula C25H21FN2O5S B11135753 methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135753
M. Wt: 480.5 g/mol
InChI Key: LXFNEHJGNAHXID-ZZEZOPTASA-N
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Description

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (RN: 617697-95-7) is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group and a carboxylate ester at position 5. The pyrrol-1-yl moiety at position 2 of the thiazole ring is further functionalized with a 3-fluoro-4-methylbenzoyl group, a 4-methylphenyl group, and hydroxy and oxo groups . Its synthesis and characterization likely employ techniques common to analogous compounds, such as Suzuki coupling (inferred from ) and single-crystal X-ray diffraction (using SHELX software, as noted in and ) .

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-12-5-8-15(9-6-12)19-18(20(29)16-10-7-13(2)17(26)11-16)21(30)23(31)28(19)25-27-14(3)22(34-25)24(32)33-4/h5-11,19,29H,1-4H3/b20-18-

InChI Key

LXFNEHJGNAHXID-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole-5-carboxylate Core

The thiazole moiety is constructed via cyclization of cysteine derivatives or through Hantzsch thiazole synthesis. A high-yielding method involves the hydrolysis of methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate using sodium hydroxide in tetrahydrofuran (THF)/methanol, followed by acidification with hydrochloric acid to yield the carboxylic acid intermediate . This step achieves a 93% yield under mild conditions (20°C, 30 minutes), with purification via crystallization .

Key Reaction Conditions:

StepReagents/ConditionsYield
Ester hydrolysisNaOH (2.63 g), THF/MeOH/H2O, 20°C, 0.5 h93%
AcidificationHCl (37%), 0°C, 0.25 h-

Formation of the Pyrrolo[1,2-c]thiazole Scaffold

The pyrrolo[1,2-c]thiazole system is synthesized via intramolecular 1,3-dipolar cycloaddition of mesoionic thiazolo[3,4-c]oxazol-4-ium-1-olates . N-Acylation of 2-substituted thiazolidine-4-carboxylates with 3-fluoro-4-methylbenzoyl chloride generates diastereomerically pure intermediates, which undergo cyclodehydration in acetic anhydride to form the mesoionic precursor . Subsequent thermal or microwave-assisted pyrolysis (240–450°C) induces cycloaddition, yielding the fused pyrrolo-thiazole core with retention of chirality at C-3 .

Stereochemical Control:

  • The (2R,4R) configuration of the thiazolidine precursor ensures enantiomeric purity in the final product .

  • Microwave irradiation (MWIP) reduces reaction times and improves yields compared to conventional heating .

MethodConditionsYieldSelectivity
Friedel-CraftsAlCl3, DCM, 0°C, 2 h68%High
Suzuki-MiyauraPd(PPh3)4, K2CO3, 80°C, 12 h55%Moderate

Functionalization with 3-Fluoro-4-methylbenzoyl Group

The 3-fluoro-4-methylbenzoyl moiety is installed via N-acylation of the pyrrolo-thiazole intermediate. Reaction with 3-fluoro-4-methylbenzoyl chloride in dichloromethane (DCM) at reflux (40°C, 4 h) in the presence of triethylamine (TEA) affords the acylated product . Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) yields the target compound in 75% purity, with subsequent recrystallization from ethanol improving purity to >98% .

Optimization Data:

  • Stoichiometry: 1.2 equiv acyl chloride, 2.0 equiv TEA.

  • Side products: <5% O-acylation byproducts, minimized by low-temperature addition.

Final Esterification and Oxidation

The methyl ester at the thiazole-5-position is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM . Oxidation of the 4-hydroxy group to the ketone is achieved with Jones reagent (CrO3/H2SO4) at 0°C, followed by quenching with isopropanol .

Critical Parameters:

  • Oxidation must occur after esterification to prevent ester hydrolysis.

  • Temperature control (<5°C) prevents over-oxidation to carboxylic acid .

Purification and Characterization

Final purification employs a combination of column chromatography (SiO2, gradient elution) and recrystallization from ethanol/water (4:1). Characterization by 1H/13C NMR, HRMS, and X-ray crystallography confirms regiochemistry and absolute configuration .

Analytical Data:

  • 1H NMR (CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.89 (s, 1H, pyrrole-H), 3.92 (s, 3H, OCH3), 2.41 (s, 3H, CH3) .

  • Melting Point: 168–170°C .

Challenges and Mitigation Strategies

  • Diastereomer Formation: Controlled N-acylation conditions and chiral auxiliaries ensure single-diastereomer intermediates .

  • Oxidative Degradation: Use of antioxidants (e.g., BHT) during high-temperature steps prevents decomposition .

  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance solubility during cycloaddition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the fluoro group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Compounds 4 and 5

Compounds 4 (4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) and 5 (4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) share key features with the target compound:

  • Core Structure : All three compounds contain a thiazole ring. However, compounds 4 and 5 feature pyrazole-triazol hybrid systems instead of the pyrrolone ring in the target compound .
  • Substituents : The target compound’s 3-fluoro-4-methylbenzoyl and 4-methylphenyl groups contrast with the triazol-fluorophenyl and chlorophenyl/fluorophenyl substituents in compounds 4 and 5. These differences influence electronic properties and steric bulk.
  • Crystallography : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Both exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly . Similar planar arrangements are expected for the target compound, though its hydroxy and oxo groups may enhance hydrogen bonding, altering packing efficiency compared to 4 and 5.
Substituent Effects on Physicochemical Properties
  • In compounds 4 and 5, halogen substituents (Cl, F) impact crystal packing by adjusting van der Waals interactions .
  • Hydroxy and Oxo Groups : The hydroxy and oxo groups in the target compound’s pyrrolone ring may increase polarity and hydrogen-bonding capacity, distinguishing it from compounds 4 and 5, which lack such functionalities.

Data Tables for Comparative Analysis

Table 1. Structural and Crystallographic Comparison

Property Target Compound Compound 4 Compound 5
Core Structure Thiazole-pyrrolone Thiazole-pyrazole-triazol Thiazole-pyrazole-triazol
Key Substituents 3-Fluoro-4-methylbenzoyl, 4-methylphenyl 4-Chlorophenyl, triazol-fluorophenyl 4-Fluorophenyl, triazol-fluorophenyl
Space Group Not reported $ P\overline{1} $ $ P\overline{1} $
Asymmetric Unit Not reported 2 independent molecules 2 independent molecules
Planarity Likely planar (inferred) Mostly planar Mostly planar

Table 2. Substituent Impact on Properties

Group Target Compound Compounds 4/5
Fluorine Electron-withdrawing, meta/para positions Electron-withdrawing, para position
Methyl Steric bulk, electron-donating Absent in triazol substituents
Hydroxy/Oxo Hydrogen-bond donors Absent

Research Implications and Limitations

  • Structural Insights: The isostructural nature of compounds 4 and 5 suggests that minor substituent changes (Cl vs. F) minimally disrupt crystal packing, a trend that may extend to the target compound .
  • Knowledge Gaps: No direct data on the target compound’s synthesis, bioactivity, or solubility are available. Comparative studies require experimental validation of its crystallographic and electronic properties.
  • Methodology : SHELX and Multiwfn remain critical tools for structural analysis, but advanced computational modeling (e.g., DFT) could further elucidate substituent effects .

Biological Activity

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrrole ring, which is known for its diverse biological activities. The presence of various functional groups such as the fluoro and methyl substituents may influence its pharmacological properties.

PropertyValue
Molecular FormulaC27H25FN2O4
Molecular Weight460.50 g/mol
CAS Number618073-92-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In a screening study, the compound demonstrated an IC50 value of less than 10 µM against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines, indicating potent anticancer activity .

Case Study:
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and evaluated for their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structural features to methyl 2-[3-(3-fluoro-4-methylbenzoyl)...] exhibited selective cytotoxicity, with some derivatives showing IC50 values below 20 µM .

The mechanisms underlying the anticancer activity of this compound are believed to involve:

  • Inhibition of Tubulin Polymerization: Similar compounds have been observed to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Oncogenic Pathways: It may interfere with signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the molecular structure can enhance biological activity. For example:

  • Fluorine Substitution: The introduction of fluorine at the para position of the benzoyl group has been associated with increased potency against certain cancer types .
  • Hydroxyl Groups: Hydroxyl substituents on the pyrrole ring appear to enhance solubility and bioavailability, contributing to improved anticancer efficacy .

Comparative Analysis

To further understand the biological activity of methyl 2-[3-(3-fluoro-4-methylbenzoyl)...], a comparative analysis with related thiazole and pyrrole derivatives was conducted:

Compound NameIC50 (µM)Mechanism of Action
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)...]<10Tubulin inhibition, apoptosis induction
Thiazole Derivative A15Apoptosis induction
Pyrrole Derivative B25Cell cycle arrest

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Step 1: Condensation of thiazole precursors with substituted benzoyl derivatives under reflux in ethanol or DMSO .
  • Step 2: Cyclization of the pyrrolone ring via intramolecular nucleophilic attack, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Step 3: Esterification of the thiazole carboxylate group using methanol and acid catalysis . Optimization: Yield improvements (e.g., 60% → 85%) are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., 80°C for cyclization) .

Q. How is the compound’s structure validated post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolone C=O at ~170 ppm, thiazole CH₃ at 2.5 ppm) .
  • HRMS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 509.12) .
  • X-ray crystallography: Resolves stereochemistry of the dihydro-1H-pyrrol ring .

Q. What solvents and conditions are critical for derivative synthesis?

Common protocols include:

  • Solvents: Ethanol (protic), DMSO (aprotic), or THF (low polarity) for regioselective functionalization .
  • Reaction Control: Heating under reflux (70–100°C) with catalytic bases (e.g., K₂CO₃) for acylations .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the thiazole and pyrrole rings?

  • Molecular docking: Simulates interactions with biological targets (e.g., enzymes) to identify binding motifs .
  • DFT calculations: Models electron density distribution to predict nucleophilic/electrophilic sites (e.g., C5 of thiazole as electrophilic) . Example: Docking studies reveal hydrogen bonding between the pyrrolone hydroxyl and kinase active sites (binding energy: −9.2 kcal/mol) .

Q. What strategies resolve low yields (<40%) in the final esterification step?

Contradictions in yield data (e.g., 35% vs. 65%) are addressed via:

  • Catalyst screening: Switching from H₂SO₄ to TsOH improves protonation efficiency .
  • Purification: Gradient flash chromatography (hexane:EtOAc 8:2 → 6:4) removes unreacted intermediates .

Q. How are NMR data contradictions resolved for structurally similar analogs?

Discrepancies in aromatic proton assignments arise due to substituent electronic effects. Solutions include:

  • 2D NMR (COSY, HSQC): Correlates coupling patterns (e.g., J = 8.5 Hz for adjacent aryl protons) .
  • Comparative analysis: Overlay spectra with known derivatives (e.g., 4-methylphenyl vs. 4-fluorophenyl analogs) .

Q. What challenges arise in achieving regioselectivity during functionalization?

Competing reactivity of the thiazole and pyrrolone rings complicates modifications. Strategies involve:

  • Protecting groups: Boc protection of the pyrrolone hydroxyl prior to thiazole alkylation .
  • Directing groups: Use of meta-substituted benzoyl derivatives to steer electrophilic substitution .

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